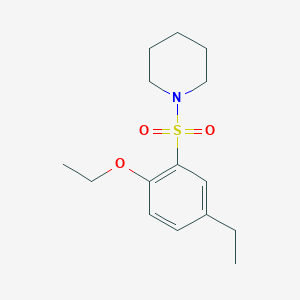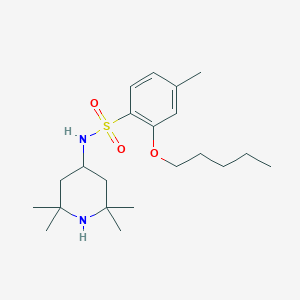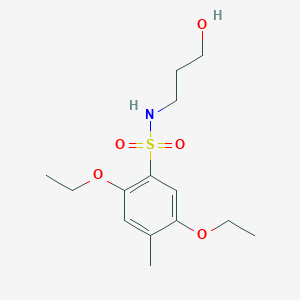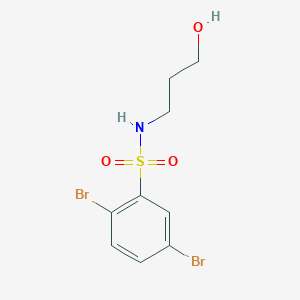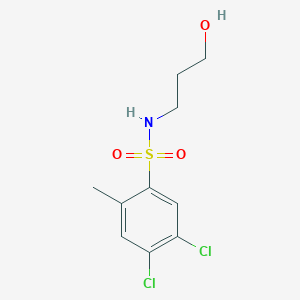![molecular formula C18H21ClN2O4S B272490 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as CM-156, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CM-156 is not yet fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
CM-156 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, CM-156 has been found to reduce the production of reactive oxygen species, which are implicated in inflammation and cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CM-156 is its potential as a therapeutic agent for cancer and inflammation. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for further development. However, one limitation of CM-156 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CM-156. One potential direction is to investigate its efficacy in animal models of cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of CM-156 in order to optimize its dosing and administration. Additionally, further studies are needed to elucidate the mechanism of action of CM-156 and identify potential targets for its therapeutic effects.
Métodos De Síntesis
The synthesis of CM-156 involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-methoxyphenylpiperazine in the presence of a base. The resulting compound is then purified through column chromatography to obtain CM-156 in its pure form.
Aplicaciones Científicas De Investigación
CM-156 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that CM-156 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CM-156 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C18H21ClN2O4S |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-6-4-15(5-7-16)20-9-11-21(12-10-20)26(22,23)18-13-14(19)3-8-17(18)25-2/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
MKTUSTQBVIJYAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





